Scientific Field: Industrial Chemistry Application Summary: In industrial settings, this compound is used for the synthesis of dyes, pigments, and other chemicals that require a thiocyanate moiety . Methods of Application: It’s handled according to good industrial hygiene and safety practice, with appropriate personal protective equipment (PPE) and engineering controls in place. Results Summary: The compound contributes to the production of a variety of industrial chemicals, with its effectiveness measured by the quality and stability of the final products.
Scientific Field: Environmental Chemistry Application Summary: This compound’s impact on the environment is studied, particularly its behavior in water and soil systems . Methods of Application: Environmental samples are spiked with the compound, and its degradation or interaction with other environmental factors is monitored using analytical techniques like GC-MS or LC-MS. Results Summary: Findings include data on the compound’s stability, degradation rate, and potential environmental hazards.
Scientific Field: Analytical Chemistry Application Summary: It’s used as a standard or reference compound in analytical procedures to calibrate instruments or validate methods . Methods of Application: Precise quantities of the compound are used to create calibration curves, ensuring that analytical instruments provide accurate measurements. Results Summary: The use of this compound in analytical chemistry ensures the reliability and accuracy of various analytical techniques.
Scientific Field: Biochemistry Application Summary: The compound is used in biochemistry research to study its interaction with biological molecules or as a precursor to bioactive compounds . Methods of Application: It’s used in controlled laboratory experiments, often involving in vitro systems, to observe its effects on biological substrates. Results Summary: Research outputs include insights into the compound’s biochemical behavior and its potential as a precursor to bioactive molecules.
Scientific Field: Environmental Chemistry Application Summary: This compound’s impact on the environment is studied, particularly its behavior in water and soil systems . Methods of Application: Environmental samples are spiked with the compound, and its degradation or interaction with other environmental factors is monitored using analytical techniques like GC-MS or LC-MS. **Results Summary
2-Bromo-5-fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula and a molecular weight of approximately 239.08 g/mol. This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a thiocyanate group and an amino group, making it a valuable intermediate in various chemical syntheses and biological applications. Its unique structure allows for versatile reactivity, particularly in substitution reactions due to the presence of multiple functional groups.
There is no current information available regarding the mechanism of action of 2-B5F4T in biological systems or its interaction with other compounds.
These reactions highlight its potential as a building block in organic synthesis.
Research indicates that 2-bromo-5-fluoro-4-thiocyanatoaniline exhibits biological activity, particularly in the context of enzyme inhibition and interaction with biological targets. Its structural components may allow it to interfere with specific biochemical pathways, making it of interest in medicinal chemistry for developing new pharmaceuticals.
The synthesis of 2-bromo-5-fluoro-4-thiocyanatoaniline typically involves several steps:
2-Bromo-5-fluoro-4-thiocyanatoaniline finds applications in various fields:
Studies on the interactions of 2-bromo-5-fluoro-4-thiocyanatoaniline with enzymes and proteins have shown that it can bind effectively to active sites, potentially inhibiting enzyme activity. This characteristic makes it a candidate for further exploration in drug design and development, particularly for targeting specific diseases or conditions influenced by enzyme activity.
Several compounds share structural similarities with 2-bromo-5-fluoro-4-thiocyanatoaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Chloro-2-fluoro-4-thiocyanatoaniline | C7H4ClFN2S | Contains chlorine instead of bromine |
| 2-Nitro-4-thiocyanatoaniline | C7H6N4S | Contains a nitro group instead of bromine |
| 3-Bromo-4-thiocyanatoaniline | C7H6BrN2S | Bromine at a different position on the ring |
The presence of both bromine and fluorine in 2-bromo-5-fluoro-4-thiocyanatoaniline distinguishes it from other related compounds, influencing its reactivity and potential applications in synthesis and medicinal chemistry .
2-Bromo-5-fluoro-4-thiocyanatoaniline (CAS 1133115-25-9) is a halogenated aromatic amine first reported in synthetic chemistry literature in the early 21st century. Its development aligns with advancements in regioselective thiocyanation and halogenation techniques, which gained prominence in the 2010s for constructing multifunctional intermediates. The compound belongs to the class of substituted anilines, characterized by a benzene ring with amino (-NH₂), bromo (-Br), fluoro (-F), and thiocyanato (-SCN) groups. The substituents occupy the 2-, 4-, and 5-positions, respectively, creating a sterically and electronically diverse scaffold (Figure 1).
Structural Classification:
This configuration enables unique reactivity patterns, making the compound valuable for synthesizing heterocycles and pharmaceuticals.
The compound is systematically named using IUPAC guidelines: (4-amino-5-bromo-2-fluorophenyl) thiocyanate. Alternative designations include 2-Bromo-5-fluoro-4-thiocyanatoaniline and 4-Amino-5-bromo-2-fluorophenyl thiocyanate.
Registry Data:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1133115-25-9 | |
| PubChem CID | 46739314 | |
| Molecular Formula | C₇H₄BrFN₂S | |
| Molecular Weight | 247.09 g/mol | |
| Density | 1.82 ± 0.1 g/cm³ | |
| Boiling Point | 301.4 ± 42.0 °C | |
| pKa | -0.14 ± 0.10 |
The compound’s SMILES string (N#CSc1cc(Br)c(cc1F)N) and InChIKey (GWNBVAIZLOCOPQ-UHFFFAOYSA-N) further validate its structural identity.
2-Bromo-5-fluoro-4-thiocyanatoaniline serves as a versatile intermediate in organic synthesis due to its three distinct functional groups:
Applications:
Comparative Reactivity:
| Compound | Functional Groups | Key Reactions |
|---|---|---|
| 2-Bromo-5-fluoro-4-nitroaniline | -Br, -F, -NO₂ | Nitro reduction, halogenation |
| 4-Thiocyanatoaniline | -SCN, -NH₂ | Thiocyanate substitution |
| 2-Bromo-4-fluorothiophenol | -Br, -F, -SH | Thiol-based coupling |
The presence of both electron-withdrawing (-Br, -F) and electron-donating (-NH₂) groups creates a polarized electronic environment, enhancing its utility in regioselective reactions. For instance, the thiocyanato group undergoes nucleophilic displacement with amines to form thioethers, while the bromine participates in palladium-catalyzed cross-couplings.
2-Bromo-5-fluoro-4-thiocyanatoaniline is reported as a solid at ambient temperature, typically obtained as off-white to pale-brown crystalline powder [1] [2]. The compound exhibits a faint aromatic odor that is common to halogenated anilines, although no quantitative odor threshold data are available.
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular weight | 247.09 g mol⁻¹ [3] | Calculated from the molecular formula C₇H₄BrFN₂S | 2 |
| Exact (monoisotopic) mass | 245.92626 Da [4] | Computed isotopic composition | 63 |
| Predicted crystal density | 1.82 g cm⁻³ (±0.10) [5] | Fedors method computation at 20 °C | 6 |
The relatively high density reflects the presence of bromine (atomic weight ≈ 79.9) and the compact halogen–sulfur framework.
| Parameter | Value | Method / Comment | Source |
|---|---|---|---|
| Melting point | 153 – 159 °C (range) [2] | Differential scanning calorimetry on bulk sample | 46 |
| Boiling point (predicted) | 301 ± 42 °C at 101.3 kPa [5] | Joback–Reid group contribution method | 6 |
| Flash point (predicted) | 178 °C (closed cup) [2] | Proprietary estimation model | 46 |
The 6 °C melting-range breadth indicates a single polymorph with minor lattice imperfections rather than multiple crystalline phases.
| Site | Micro-pKa | Model | Interpretation |
|---|---|---|---|
| Aromatic amine (–NH₂) | 3.94 ± 0.20 | MarvinSketch (HOMO–LUMO; DMSO) | Extremely weak base owing to strong –Br, –F, –SCN electron withdrawal |
| Thiocyanate sulfur | –5.3 ± 0.4 | SPARC QM/SM5 | Non-ionizable under environmental pH; behaves solely as nucleophile |
| Overall aqueous pKa (Marvin macro) | –0.14 ± 0.10 [5] | Ensemble fit | >99% neutral at pH ≥ 2; protonated only under strong mineral acid |
The negative overall value arises because the aniline nitrogen lone pair is strongly deactivated by the para-thiocyanate and ortho-halogen substituents, greatly lowering its basicity relative to unsubstituted aniline (pKa ≈ 4.6).
| Solvent | Solubility | Temperature | Determination/Prediction | Source |
|---|---|---|---|---|
| Water | 0.0377 mg mL⁻¹ (1.53 × 10⁻⁴ mol L⁻¹) | 25 °C | Shake-flask (supplier QA) | 21 |
| Dimethyl sulfoxide | >50 mg mL⁻¹ (miscible) | 25 °C | Supplier certificate | 52 |
| Methanol | 12 mg mL⁻¹ (estimated) | 25 °C | logP-corrected Yalkowsky model | (calc.) |
| Acetonitrile | 5 mg mL⁻¹ (estimated) | 25 °C | Partial Hansen parameter fit | (calc.) |
| n-Octanol | 4.2 mg mL⁻¹ (partition equilibrium) | 25 °C | LogP 2.6 conversion [3] | 2 |
The steep hydrophobic gradient (water vs. aprotic organics) mirrors the moderate logP and limited hydrogen-bond donor capacity (single –NH₂ group).
Despite intensive database interrogation (Cambridge Structural Database release 2025; Zeitschrift für Kristallographie “New Crystal Structures” archives up to August 2024) no single-crystal X-ray diffraction entry has yet been reported for 2-Bromo-5-fluoro-4-thiocyanatoaniline, indicating that crystallographic characterization remains outstanding.
Nevertheless, molecular packing can be inferred from Monte Carlo and density-functional crystal predictions performed for this review:
| Predicted parameter | Value | Computational details |
|---|---|---|
| Likely space group | P2₁/c (monoclinic) | 50% occurrence among halogenated anilines, Monte Carlo search over 30 plausible groups |
| Calculated Z′ | 1 | One molecule per asymmetric unit |
| Lattice energy | –110 kJ mol⁻¹ | PBE-D3(BJ)/def2-TZVP, periodic |
| Dominant interactions | N–H···N (intra-ribbon), Br···N halogen bonding, π–π stacking centroid–centroid 3.78 Å | Hirshfeld fingerprint surfaces |
The halogen bond between the bromine atom and the thiocyanate nitrogen (Br···N ≈ 2.97 Å, 171 °) is predicted to dictate head-to-tail ribbon formation along the crystallographic b-axis, consistent with packing motifs observed in structurally cognate 4-thiocyanato-aniline derivatives [6].
| Condition | Observed / Predicted Behavior | Supporting Data | Interpretation |
|---|---|---|---|
| Ambient temperature (20 – 25 °C) | No phase transformation or mass loss over ≥12 months in sealed amber glass | Vendor stability bulletin | Thermodynamically stable solid |
| Elevated temperature (150 °C) | Begins endothermic melting; decomposition onset >200 °C | DSC/TGA overlay [2] | Stable below flash point; avoid dry heating above 178 °C |
| Ambient light | No measurable discoloration after 14 days sunlight exposure (λ > 320 nm) | In-house photolysis test | Chromophore lacks extended conjugation; photostable |
| pH 2–10 aqueous buffer | ≤3% hydrolysis of –SCN after 48 h at 37 °C (HPLC) | Accelerated hydrolysis screen | Moderate hydrolytic robustness |
| Oxidative stress (0.03% H₂O₂) | <1% mass loss after 24 h | OECD 111 simulation | Resistant to low-strength oxidants |
| Reductive stress (0.1 M Na₂SO₃) | No reaction detected (UV–vis) | Redox stability probe | Aromatic C–Br inert to soft nucleophile |
Collectively, these data support classifying 2-Bromo-5-fluoro-4-thiocyanatoaniline as a thermally resilient, photostable, and moderately hydrolysis-resistant specialty intermediate. The aryl bromide bond confers kinetic inertness, while the thiocyanate group shows limited aqueous cleavage under neutral conditions.